2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1112309-26-8
VCID: VC5424256
InChI: InChI=1S/C23H29N5O2S/c1-3-25(4-2)23-24-19-11-17-31-21(19)22(30)28(23)12-10-20(29)27-15-13-26(14-16-27)18-8-6-5-7-9-18/h5-9,11,17H,3-4,10,12-16H2,1-2H3
SMILES: CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4)SC=C2
Molecular Formula: C23H29N5O2S
Molecular Weight: 439.58

2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1112309-26-8

Cat. No.: VC5424256

Molecular Formula: C23H29N5O2S

Molecular Weight: 439.58

* For research use only. Not for human or veterinary use.

2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1112309-26-8

Specification

CAS No. 1112309-26-8
Molecular Formula C23H29N5O2S
Molecular Weight 439.58
IUPAC Name 2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H29N5O2S/c1-3-25(4-2)23-24-19-11-17-31-21(19)22(30)28(23)12-10-20(29)27-15-13-26(14-16-27)18-8-6-5-7-9-18/h5-9,11,17H,3-4,10,12-16H2,1-2H3
Standard InChI Key LQGOANHEABGEKY-UHFFFAOYSA-N
SMILES CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4)SC=C2

Introduction

Structural and Molecular Characterization

The compound 2-(diethylamino)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 1112309-26-8) is a thieno[3,2-d]pyrimidine derivative with a complex substituent profile. Its structure integrates three key components:

  • Thieno[3,2-d]pyrimidine core: A fused bicyclic system combining a thiophene and pyrimidine ring.

  • Diethylamino group: Attached at position 2 of the pyrimidine ring, enhancing solubility and bioavailability.

  • 3-Oxo-3-(4-phenylpiperazin-1-yl)propyl substituent: A side chain featuring a ketone and piperazine moiety linked to a phenyl group.

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₉N₅O₂S
Molecular Weight439.58 g/mol
InChI KeyLQGOANHEABGEKY-UHFFFAOYSA-N
SMILESCCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4)SC=C2
PurityFor research use only

The compound’s structural complexity suggests potential interactions with biological targets, particularly proteins with hydrophobic pockets or hydrogen-bonding sites.

Synthetic Pathways and Optimization

The synthesis of this compound likely involves multi-step strategies, drawing parallels from related thienopyrimidine derivatives . A plausible route includes:

Step 1: Core Formation

  • Cyclization: Formation of the thieno[3,2-d]pyrimidine core via condensation reactions.

  • Functionalization: Introduction of bromine or other leaving groups to enable subsequent substitutions.

Key Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
Core BrominationBr₂ in acetic acid, 80°C, 1–3 hours85–95%
Piperazine Side Chain4-Phenylpiperazine, oxo-alkylation60–75%
Diethylamino GroupDiethylamine, base (e.g., K₂CO₃)70–85%

While exact yields for this compound are unavailable, analogous reactions in patents and literature provide a framework for optimization.

Compound TypeTargetActivity (Example)Source
Pyrido-pyrimidinesPI3KInhibition (IC₅₀: 10–100 nM)
ThienopyrimidinesCDK/CyclinAnticancer efficacy
Piperazine-containing5-HT/Dopamine ReceptorsCNS modulation

Research Gaps and Future Directions

Unresolved Challenges

  • Bioavailability: The compound’s solubility and metabolic stability remain uncharacterized.

  • Selectivity: Potential off-target effects on kinases or receptors require profiling.

  • Toxicity: In vitro cytotoxicity assays are critical to assess safety.

Proposed Studies

  • In Vitro Assays:

    • Kinase inhibition (e.g., PI3K, CDK) using radiometric or luminescent methods.

    • Receptor binding (e.g., 5-HT₂A) via competitive displacement assays.

  • In Vivo Models:

    • Efficacy in xenograft models for oncology targets.

    • CNS penetration studies in rodents.

ParameterGuidelineSource
StorageAmbient, dry conditions
HazardsResearch use only; avoid inhalation
DisposalIncineration or chemical neutralization

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